molecular formula C24H21FIN5O3 B8822579 Trametinib, desacetyl CAS No. 871701-87-0

Trametinib, desacetyl

カタログ番号 B8822579
CAS番号: 871701-87-0
分子量: 573.4 g/mol
InChIキー: JHOKCEWWVHBOFH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GSK1790627 is the N-deacetylated metabolite of Trametinib. Trametinib is an orally active inhibitor of mitogen-activated protein kinase kinase (MEK), which activates autophagy and induces apoptosis . GSK1790627 retains the biological activity of Trametinib and is used primarily in scientific research.

準備方法

Synthetic Routes and Reaction Conditions: GSK1790627 is synthesized through the N-deacetylation of Trametinib. The process involves the removal of the acetyl group from Trametinib under specific conditions. The reaction is typically carried out in the presence of recombinant human N-acetyltransferase enzymes .

Industrial Production Methods: The industrial production of GSK1790627 follows similar synthetic routes as the laboratory preparation but on a larger scale. The process involves the use of high-purity Trametinib and controlled reaction conditions to ensure the efficient removal of the acetyl group and the production of GSK1790627 with high purity .

化学反応の分析

Types of Reactions: GSK1790627 undergoes various chemical reactions, including:

    Oxidation: GSK1790627 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: GSK1790627 can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .

科学的研究の応用

GSK1790627 has a wide range of scientific research applications, including:

作用機序

GSK1790627 exerts its effects by inhibiting mitogen-activated protein kinase kinase (MEK). This inhibition leads to the activation of autophagy and the induction of apoptosis in cells. The molecular targets of GSK1790627 include the MEK enzymes, which are part of the mitogen-activated protein kinase (MAPK) pathway. By inhibiting MEK, GSK1790627 disrupts the MAPK pathway, leading to the activation of autophagy and apoptosis .

Similar Compounds:

    Trametinib: The parent compound of GSK1790627, also an orally active MEK inhibitor.

    Cobimetinib: Another MEK inhibitor with similar biological activity.

    Selumetinib: A MEK inhibitor used in the treatment of certain cancers.

Uniqueness: GSK1790627 is unique due to its specific structure as the N-deacetylated metabolite of Trametinib. This structural difference allows it to retain the biological activity of Trametinib while potentially offering different pharmacokinetic properties. Compared to other MEK inhibitors like Cobimetinib and Selumetinib, GSK1790627 provides a unique tool for studying the effects of MEK inhibition in various biological and chemical contexts .

特性

CAS番号

871701-87-0

分子式

C24H21FIN5O3

分子量

573.4 g/mol

IUPAC名

1-(3-aminophenyl)-3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethylpyrido[4,3-d]pyrimidine-2,4,7-trione

InChI

InChI=1S/C24H21FIN5O3/c1-12-20-19(21(29(2)22(12)32)28-18-9-6-13(26)10-17(18)25)23(33)31(15-7-8-15)24(34)30(20)16-5-3-4-14(27)11-16/h3-6,9-11,15,28H,7-8,27H2,1-2H3

InChIキー

JHOKCEWWVHBOFH-UHFFFAOYSA-N

正規SMILES

CC1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC=CC(=C4)N)C5CC5

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。